molecular formula C9H9ClN2O2 B1383466 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride CAS No. 1803608-72-1

2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride

Cat. No. B1383466
M. Wt: 212.63 g/mol
InChI Key: COKBHDGNBYGQKD-UHFFFAOYSA-N
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Description

“2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride” is a chemical compound with the molecular formula C9H9ClN2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which includes “2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride”, has been reported in scientific literature . The synthesis involves a structure-based design strategy, where a group that could provide a hydrogen bond acceptor of suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of “2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride” is based on the 1H-pyrrolo[2,3-b]pyridine scaffold . The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is key to the structure and function of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride” include a molecular weight of 212.63 . More detailed properties such as melting point, boiling point, and solubility are not available in the current literature.

Scientific Research Applications

1. Molecular Probe in Auxin Physiology

2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride has been characterized as structurally similar to the natural plant growth hormone indole-3-acetic acid (auxin) and its derivatives, indicating potential applications as a molecular probe in auxin physiology. This similarity suggests its utility in studying plant growth and development processes (Antolić, Kojić-Prodić, & Magnus, 2000).

2. Study of Molecular Conformation

Research on 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid, a closely related compound, involved investigating its potential energy surface and stationary points for the syn orientation of the COOH group. This study provides insights into the molecular conformation and properties of related compounds, including 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride (Ramek & Tomić, 2001).

3. Synthetic Route Development

The development of novel synthetic routes for related pyrrolopyridine compounds, such as 1H-pyrrolo[2,3-b]pyridines, showcases the chemical versatility and potential for creating diverse derivatives of 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride. These synthetic methods could be applied to create new compounds with varied biological activities (Brodrick & Wibberley, 1975).

4. Functionalization for Agrochemicals and Functional Materials

Research on the functionalization of 1H-pyrrolo[2,3-b]pyridine, a compound similar to 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride, indicates potential for creating new compounds aimed at agrochemical and material science applications. This functionalization process may lead to the development of multidentate agents, podant-type compounds, and polyacetylenes with varied industrial uses (Minakata, Itoh, Komatsu, & Ohshiro, 1992).

Future Directions

The future directions for research on “2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride” and similar compounds could involve further exploration of their potential as FGFR inhibitors . This could include more detailed studies on their synthesis, mechanism of action, and potential applications in cancer therapy .

properties

IUPAC Name

2-(1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c12-9(13)3-6-4-11-8-5-10-2-1-7(6)8;/h1-2,4-5,11H,3H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKBHDGNBYGQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride

CAS RN

1803608-72-1
Record name 2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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